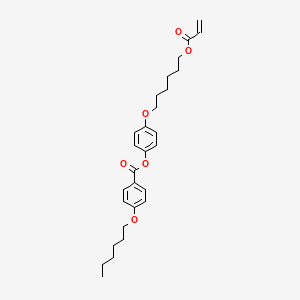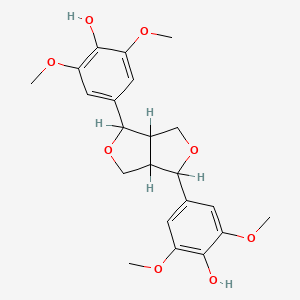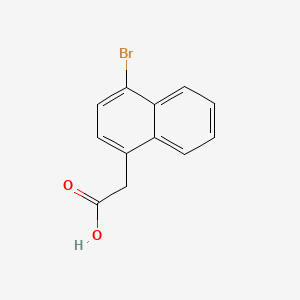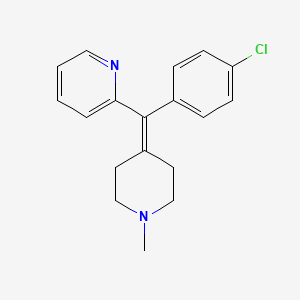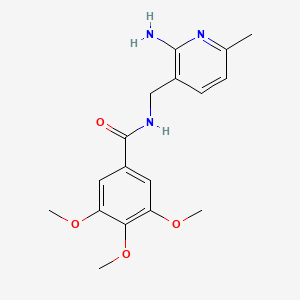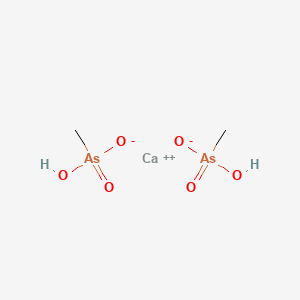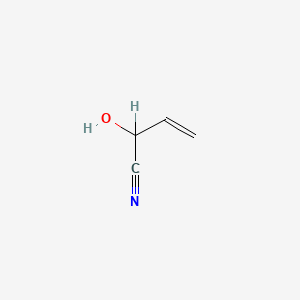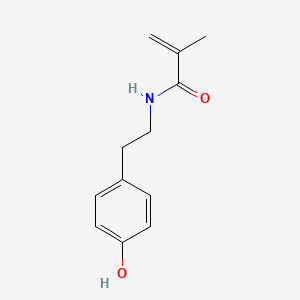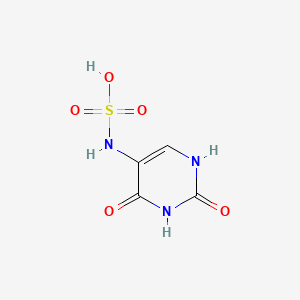
2,4-二羟基-5-嘧啶基磺酰胺酸
描述
The description of a compound typically includes its molecular formula, structure, and the type of compound it is. For example, it could be an organic compound, a specific type of heterocyclic compound, etc.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the compound.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It may include its reactivity, the products it forms, the conditions required for the reactions, etc.Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting point, boiling point, solubility, stability, etc.科学研究应用
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their anti-inflammatory effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Methods of Application or Experimental Procedures
The anti-inflammatory effects of pyrimidines are usually studied using in vitro and in vivo models of inflammation. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent anti-inflammatory effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
2. Use of Aptamers in Therapeutics, Diagnostics, and Biosensors
Summary of the Application
Aptamers, which are short single-stranded DNA or RNA oligonucleotides, can recognize and bind to target molecules with extraordinary selectivity and affinity. They have been used in diverse applications, including therapeutics, diagnostics, and biosensors .
Methods of Application or Experimental Procedures
Aptamers are usually generated by an in vitro technique, named systematic evolution of ligands by exponential enrichment (SELEX). In this process, the aptamers are selected from a pool of random oligonucleotides by iterative rounds of selection and amplification .
Results or Outcomes
Many aptamers targeting small molecules, proteins, viruses, cells, or tissues have been generated in recent years. The remarkable ability to recognize such a wide variety of targets is driven by the ability to form a plethora of secondary and tertiary structures .
3. COX-2 Inhibitors
Summary of the Application
Pyrimidines have been studied for their inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation and pain. Some pyrimidines have been found to be more selective COX-2 inhibitors .
Methods of Application or Experimental Procedures
The inhibitory effects of pyrimidines on COX-2 are usually studied using in vitro models. The compounds are administered to the models and their effects on COX-2 activity are measured .
Results or Outcomes
The 4,5-dimethylpyrazole analog was observed to be the strongest COX-2 inhibitor, whereas the 5-aminopyrazole analog was noticed to be the most COX-2 selective .
4. Synthesis of Dihydropyrimidin-2(1H)-ones and Thiones
Summary of the Application
Dihydropyrimidin-2(1H)-ones/thiones (DHPMs), one of the most important heterocyclic compounds, exhibit significant biological properties such as antitumor, antibacterial, antiviral, and anti-inflammatory activities .
Methods of Application or Experimental Procedures
Various synthetic protocols for the synthesis of DHPMs have been disclosed. The first synthesis of DHPMs was reported by Biginelli via a three-component, one-pot condensation of β-ketoesters, aldehydes, and urea under strong acidic conditions .
Results or Outcomes
Recently, several synthetic methods for the preparation of DHPMs have been reported using various catalysts such as Lewis acids and silica-supported solid acids .
5. Synthesis of New Pyrimidine-Containing Compounds
Summary of the Application
New pyrimidine-containing compounds, specifically 5-(2-(alkylamino)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl)-6-hydroxypyrimidine-2,4(1H,3H)-dione derivatives, have been synthesized .
Methods of Application or Experimental Procedures
The synthesis of these new pyrimidine-containing compounds involves various chemical reactions, including condensation .
Results or Outcomes
The synthesized pyrimidine-containing compounds could potentially have various applications in the field of medicinal chemistry .
6. Pyrimidines as Antioxidants
Summary of the Application
Pyrimidines, including “2,4-Dihydroxy-5-pyrimidinylsulfamic acid”, have been studied for their antioxidant effects. They are known to inhibit the expression and activities of certain vital inflammatory mediators .
Methods of Application or Experimental Procedures
The antioxidant effects of pyrimidines are usually studied using in vitro models. The compounds are administered to the models and their effects on various inflammatory mediators are measured .
Results or Outcomes
Many pyrimidines have been found to exhibit potent antioxidant effects. The structure-activity relationships (SARs) of numerous pyrimidines have been discussed in detail .
安全和危害
This involves studying the compound’s toxicity, potential health effects, safety precautions that need to be taken while handling it, etc.
未来方向
This involves discussing potential future research directions. For example, if the compound has shown promising activity in preliminary studies, future research could involve optimizing its activity, studying its mechanism of action in more detail, or testing it in clinical trials.
I hope this general outline helps! If you have a different compound or a more specific question, feel free to ask!
属性
IUPAC Name |
(2,4-dioxo-1H-pyrimidin-5-yl)sulfamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O5S/c8-3-2(7-13(10,11)12)1-5-4(9)6-3/h1,7H,(H,10,11,12)(H2,5,6,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRMMIWUJLCXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)NS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60202725 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
CAS RN |
5435-16-5 | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005435165 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC22475 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22475 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC20117 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20117 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dihydroxy-5-pyrimidinylsulfamic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60202725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



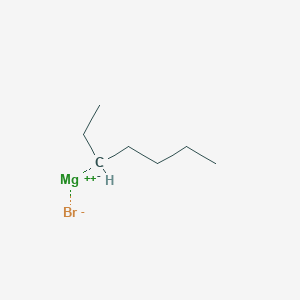
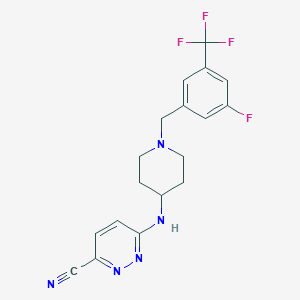
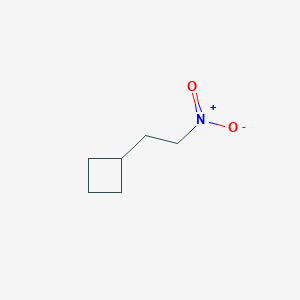
![1-[Bis(decyloxy)methoxy]decane](/img/structure/B1614446.png)

